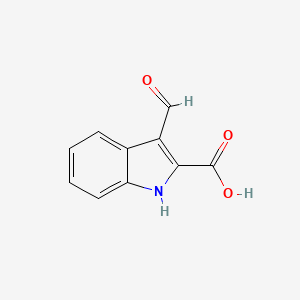

3-Formyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-7-6-3-1-2-4-8(6)11-9(7)10(13)14/h1-5,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFDLSPESODVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288945 | |

| Record name | 3-Formyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28737-34-0 | |

| Record name | 3-Formyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28737-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 3-Formyl-1H-indole-2-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Formyl-1H-indole-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the indole ring protons, the aldehyde proton, the carboxylic acid proton, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and carboxyl groups. Data for the ethyl ester is provided for comparison.

| Proton Assignment | Expected Chemical Shift (δ, ppm) for 3-Formyl-1H-indole-2-carboxylic acid | Reported Chemical Shift (δ, ppm) for Ethyl 3-formyl-1H-indole-2-carboxylate |

| H-4 | ~8.3 - 8.1 | 8.23 (d, J=8.0 Hz) |

| H-5 | ~7.5 - 7.3 | 7.41 (t, J=7.6 Hz) |

| H-6 | ~7.3 - 7.1 | 7.20 (t, J=7.6 Hz) |

| H-7 | ~7.6 - 7.4 | 7.55 (d, J=8.0 Hz) |

| -CHO | ~10.2 - 10.0 | 10.11 (s) |

| -COOH | ~13.0 - 12.0 (broad) | - |

| N-H | ~12.0 - 11.0 (broad) | 9.35 (br s) |

| -OCH₂CH₃ | - | 4.45 (q, J=7.1 Hz) |

| -OCH₂CH₃ | - | 1.43 (t, J=7.1 Hz) |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will feature signals for the carbonyl carbons of the carboxylic acid and aldehyde, in addition to the carbons of the indole ring. The chemical shifts of the indole carbons are influenced by the substituents. Data for the ethyl ester is provided for comparison.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) for 3-Formyl-1H-indole-2-carboxylic acid | Reported Chemical Shift (δ, ppm) for Ethyl 3-formyl-1H-indole-2-carboxylate |

| C-2 | ~138 - 136 | 137.2 |

| C-3 | ~120 - 118 | 119.1 |

| C-3a | ~136 - 134 | 135.8 |

| C-4 | ~125 - 123 | 124.2 |

| C-5 | ~124 - 122 | 123.5 |

| C-6 | ~122 - 120 | 121.3 |

| C-7 | ~113 - 111 | 112.4 |

| C-7a | ~129 - 127 | 128.6 |

| -CHO | ~186 - 184 | 185.1 |

| -COOH | ~165 - 162 | 163.7 |

| -OC H₂CH₃ | - | 62.1 |

| -OCH₂C H₃ | - | 14.2 |

Infrared (IR) Spectroscopy

The IR spectrum of 3-Formyl-1H-indole-2-carboxylic acid is expected to show characteristic absorption bands for the O-H and N-H stretching, two distinct C=O stretching vibrations, and C-H stretching and bending frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) for 3-Formyl-1H-indole-2-carboxylic acid | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| N-H (Indole) | ~3400 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (Aldehyde) | ~1680 - 1660 | Stretching |

| C=O (Carboxylic Acid) | ~1710 - 1680 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching |

| O-H (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Bending |

Mass Spectrometry (MS)

The mass spectrum, typically obtained via electrospray ionization (ESI), would be expected to show the molecular ion peak corresponding to the compound's molecular weight.

| Parameter | Expected Value for 3-Formyl-1H-indole-2-carboxylic acid |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| [M+H]⁺ (Positive Ion Mode) | m/z 190.05 |

| [M-H]⁻ (Negative Ion Mode) | m/z 188.03 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 3-Formyl-1H-indole-2-carboxylic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: Standard acquisition parameters are used. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet. For ATR, the solid sample is placed directly on the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.

-

Acquisition: The sample solution is introduced into the ESI source. The mass analyzer is scanned over a range of m/z values to detect the molecular ion and any fragment ions. Both positive and negative ion modes can be used.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of 3-Formyl-1H-indole-2-carboxylic acid is depicted below.

A Technical Guide to the Synthesis of 3-Formyl-1H-indole-2-carboxylic acid

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of 3-Formyl-1H-indole-2-carboxylic acid. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The guide focuses on the core synthetic methodologies, reaction mechanisms, detailed experimental protocols, and quantitative data.

Core Synthesis Methodologies

The introduction of a formyl (-CHO) group onto the indole ring is a critical transformation. For the synthesis of 3-Formyl-1H-indole-2-carboxylic acid, the most prevalent and efficient method is the Vilsmeier-Haack reaction, performed on an indole-2-carboxylate ester followed by hydrolysis. An alternative, though less common for this specific substrate, is the Reimer-Tiemann reaction.

-

Vilsmeier-Haack Reaction : This is the preferred method for the formylation of electron-rich aromatic and heteroaromatic compounds like indole.[1][2] The reaction typically employs a Vilsmeier reagent, which is an electrophilic chloroiminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3] The electrophilic reagent attacks the electron-rich C3 position of the indole ring.[4] For the synthesis of the target molecule, the reaction is generally performed on an ester of indole-2-carboxylic acid (e.g., ethyl or methyl ester) to prevent side reactions with the carboxylic acid group. A subsequent hydrolysis step yields the final product.[5]

-

Reimer-Tiemann Reaction : This reaction is another method for the ortho-formylation of phenols and can also be applied to electron-rich heterocycles like indoles and pyrroles.[6][7][8] The reaction involves the treatment of the substrate with chloroform (CHCl₃) in the presence of a strong base, which generates a dichlorocarbene (:CCl₂) intermediate.[7][9] This highly reactive electrophile then attacks the indole ring. While effective for some indoles, controlling the regioselectivity can be challenging, and the harsh basic conditions may not be compatible with all substrates.[7]

This guide will focus on the Vilsmeier-Haack reaction due to its efficiency, milder conditions, and widespread use for this class of compounds.

Vilsmeier-Haack Reaction: Mechanism

The synthesis proceeds in three main stages:

-

Formation of the Vilsmeier Reagent : N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). Following a rearrangement and elimination of a phosphate derivative, the electrophilic chloroiminium ion, also known as the Vilsmeier reagent, is formed.[1][3]

-

Electrophilic Aromatic Substitution : The electron-rich indole ring, specifically the nucleophilic C3 position, attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium intermediate, and the aromaticity of the indole ring is subsequently restored.[10][11]

-

Hydrolysis : The reaction mixture is quenched with water (aqueous work-up). The iminium intermediate is hydrolyzed to yield the final 3-formyl-1H-indole-2-carboxylate ester.[3]

-

Saponification : The resulting ester is hydrolyzed, typically using a base like sodium hydroxide followed by acidic work-up, to yield the target 3-Formyl-1H-indole-2-carboxylic acid.

The overall reaction mechanism is depicted below.

Caption: Mechanism of Vilsmeier-Haack formylation and subsequent hydrolysis.

Data Presentation

The following table summarizes quantitative data for the Vilsmeier-Haack formylation of various indole substrates, providing a comparative overview of reaction conditions and yields.

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [2] |

| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 22.5 (for 2-formyl-3-methylindole) | [2] |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [2] |

| Ethyl 4,6-dichloro-1H-indole-2-carboxylate | POCl₃, DMF | Not specified | Not specified | Not specified (used in multi-step synthesis) | [5] |

Experimental Protocols

This section provides a detailed, two-step methodology for the synthesis of 3-Formyl-1H-indole-2-carboxylic acid, based on literature procedures for the Vilsmeier-Haack formylation of an indole-2-carboxylate ester followed by ester hydrolysis.[5][12]

Step 1: Synthesis of Ethyl 3-Formyl-1H-indole-2-carboxylate

-

Reagent Preparation : In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10°C. Stir the resulting mixture at this temperature for approximately 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

-

Indole Addition : Dissolve Ethyl 1H-indole-2-carboxylate in DMF and add this solution dropwise to the Vilsmeier reagent mixture, again keeping the temperature below 10°C.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

-

Isolation : The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to 3-Formyl-1H-indole-2-carboxylic acid

-

Saponification : Suspend the synthesized Ethyl 3-Formyl-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Reaction : Heat the mixture to reflux and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Acidification : Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Precipitation : Carefully acidify the solution by adding cold, dilute hydrochloric acid (e.g., 2N HCl) dropwise until the pH is approximately 2-3. The target carboxylic acid will precipitate as a solid.

-

Isolation and Purification : Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 3-Formyl-1H-indole-2-carboxylic acid.

The experimental workflow is visualized in the diagram below.

Caption: Workflow for the synthesis of 3-Formyl-1H-indole-2-carboxylic acid.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. methyl 3-formyl-1H-indole-2-carboxylate | 18450-26-5 | Benchchem [benchchem.com]

- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Formyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Formyl-1H-indole-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities. Particular emphasis is placed on its role as a scaffold for the development of novel therapeutic agents, including HIV-1 integrase inhibitors and cysteinyl leukotriene receptor 1 (CysLT1) antagonists. Detailed experimental protocols and data are presented to facilitate further research and application in the field.

Chemical Identity and Properties

CAS Number: 28737-34-0

IUPAC Name: 3-Formyl-1H-indole-2-carboxylic acid

This molecule is a derivative of indole, featuring a carboxylic acid group at position 2 and a formyl group at position 3 of the indole ring. These functional groups are key to its reactivity and its ability to serve as a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 3-Formyl-1H-indole-2-carboxylic Acid and its Esters

| Property | 3-Formyl-1H-indole-2-carboxylic acid | Ethyl 3-formyl-1H-indole-2-carboxylate | Methyl 3-formyl-1H-indole-2-carboxylate |

| CAS Number | 28737-34-0 | 18450-27-6 | 18450-26-5 |

| Molecular Formula | C₁₀H₇NO₃ | C₁₂H₁₁NO₃ | C₁₁H₉NO₃ |

| Molecular Weight | 189.17 g/mol | 217.22 g/mol | 203.19 g/mol [1] |

| Appearance | Solid (predicted) | Solid[2] | - |

| Melting Point | - | 186-188 °C | - |

| Solubility | - | Moderately soluble in ethanol and dichloromethane[2] | - |

Synthesis and Experimental Protocols

The synthesis of 3-Formyl-1H-indole-2-carboxylic acid is typically achieved through a two-step process: Vilsmeier-Haack formylation of an indole-2-carboxylate ester, followed by hydrolysis of the ester to the carboxylic acid.

Vilsmeier-Haack Formylation of Indole-2-carboxylate Esters

The introduction of a formyl group at the electron-rich C3 position of the indole ring is efficiently carried out using the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate [3]

-

To a solution of ethyl 6-bromo-1H-indole-2-carboxylate (100 mg, 0.37 mmol) in DMF (10 mL), add phosphorus oxychloride (572 mg, 3.73 mmol) dropwise.

-

Stir the mixture at room temperature for 2 hours.

-

Heat the reaction mixture under reflux for 2 hours, monitoring the progress by TLC.

-

Cool the solution to room temperature.

-

Adjust the pH to 8 by adding anhydrous sodium carbonate.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Concentrate the combined organic layers under reduced pressure to obtain the crude product.

A similar procedure can be followed for the synthesis of other substituted or unsubstituted ethyl or methyl 3-formyl-1H-indole-2-carboxylates.

Hydrolysis of the Ester to Carboxylic Acid

The final step to obtain 3-Formyl-1H-indole-2-carboxylic acid is the hydrolysis of the corresponding ester.

Experimental Protocol: Hydrolysis of Ethyl/Methyl 3-formyl-1H-indole-2-carboxylate [3]

-

Dissolve the ethyl or methyl 3-formyl-1H-indole-2-carboxylate derivative in a mixture of methanol and water (3:1 v/v).

-

Add sodium hydroxide (NaOH) to the solution.

-

Heat the reaction mixture at 80 °C for 1.5 hours.

-

After cooling, acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter, wash with water, and dry the solid to obtain the final product.

Diagram 1: Synthesis Workflow

Caption: General synthesis pathway for 3-Formyl-1H-indole-2-carboxylic acid.

Biological Activity and Applications in Drug Discovery

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The addition of a formyl group at the C3 position provides a handle for further chemical modifications, making 3-Formyl-1H-indole-2-carboxylic acid a valuable intermediate for the synthesis of compound libraries for drug screening.

HIV-1 Integrase Inhibition

Derivatives of 3-Formyl-1H-indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These inhibitors chelate with the two Mg²⁺ ions in the active site of the integrase, preventing the integration of the viral DNA into the host genome.

Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives

| Compound | IC₅₀ (µM) | Reference |

| Indole-2-carboxylic acid derivative 3 | 12.41 | [3] |

| Indole-2-carboxylic acid derivative 4 | 18.52 | [3] |

| Optimized derivative 15 | 2.34 (calculated from 5.3-fold improvement over 12.41) | [3] |

| Optimized derivative 18 | 1.91 (calculated from 6.5-fold improvement over 12.41) | [3] |

Diagram 2: HIV-1 Integrase Inhibition Pathway

Caption: Mechanism of action for HIV-1 integrase inhibitors.

CysLT1 Receptor Antagonism

Cysteinyl leukotrienes (CysLTs) are inflammatory mediators involved in asthma and other inflammatory conditions. Derivatives of 3-substituted 1H-indole-2-carboxylic acids have been identified as potent and selective antagonists of the CysLT1 receptor, suggesting a potential therapeutic application in inflammatory diseases. A high-throughput screening campaign identified an indole derivative with micromolar CysLT1 antagonist activity (IC₅₀ of 0.66 ± 0.19 µM)[4]. Further optimization of this scaffold led to the discovery of highly potent and selective CysLT1 antagonists[4].

Diagram 3: CysLT1 Receptor Signaling Pathway

Caption: CysLT1 receptor antagonism by indole-2-carboxylic acid derivatives.

Conclusion

3-Formyl-1H-indole-2-carboxylic acid is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its functional groups allow for the creation of diverse chemical libraries. The demonstrated activity of its derivatives as HIV-1 integrase inhibitors and CysLT1 receptor antagonists highlights the importance of this scaffold in modern drug discovery. This technical guide provides the foundational information necessary for researchers to further explore and exploit the therapeutic potential of this promising compound.

References

- 1. methyl 3-formyl-1H-indole-2-carboxylate | C11H9NO3 | CID 735825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 18450-27-6: Ethyl 3-formyl-1H-indole-2-carboxylate [cymitquimica.com]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential: A Technical Guide to 3-Formyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-1H-indole-2-carboxylic acid is a member of the indole family, a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their wide range of biological activities. While direct and extensive research on the specific bioactivities of 3-Formyl-1H-indole-2-carboxylic acid is limited, the indole-2-carboxylic acid scaffold and its derivatives have demonstrated a remarkable breadth of pharmacological effects. This technical guide synthesizes the available information on the potential biological activities of 3-Formyl-1H-indole-2-carboxylic acid, drawing insights from studies on its derivatives and related indole compounds. It covers potential antimicrobial, antifungal, anti-inflammatory, and antiproliferative properties, and provides generalized experimental protocols for assessing these activities.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous natural products and synthetic compounds with therapeutic value. The functionalization of the indole ring at various positions can lead to a diverse array of biological activities. 3-Formyl-1H-indole-2-carboxylic acid, with its carboxylic acid and aldehyde moieties, presents a unique chemical architecture that suggests potential for various biological interactions. While specific data for this compound is not abundant in publicly available literature, its structural alerts point towards several potential areas of pharmacological interest. This document aims to provide a comprehensive overview of these potential activities, supported by data from closely related analogues, and to furnish researchers with the necessary methodological frameworks for future investigations.

Potential Biological Activities

Based on the broader family of indole derivatives, 3-Formyl-1H-indole-2-carboxylic acid is predicted to exhibit several key biological activities.

Antimicrobial and Antifungal Activity

Indole derivatives are well-documented for their antimicrobial and antifungal properties. While some studies suggest that indole-2-carboxylic acid compounds may exhibit weak bioactivity, their derivatives have shown significant potential. For instance, new ester and amide derivatives of indole-2-carboxylic acid have demonstrated noticeable antifungal activities against Candida albicans[1]. The core indole structure is a key pharmacophore in many antimicrobial agents, and the specific substitutions on 3-Formyl-1H-indole-2-carboxylic acid could modulate this activity.

Anti-inflammatory Effects

The ethyl ester of 3-Formyl-1H-indole-2-carboxylic acid has been noted for its potential anti-inflammatory effects. The mechanism of action for anti-inflammatory indoles often involves the inhibition of inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or the modulation of pro-inflammatory signaling pathways.

Antiproliferative and Anticancer Potential

The ethyl ester of this compound has also been associated with potential anticancer effects. Numerous indole-2-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including liver, lung, and breast cancer cells[2][3]. These derivatives often exert their effects through mechanisms such as the induction of apoptosis or cell cycle arrest.

Quantitative Data on Related Compounds

Direct quantitative data (e.g., IC50, MIC values) for 3-Formyl-1H-indole-2-carboxylic acid is scarce in the available literature. However, data from its derivatives can provide valuable insights into the potential potency of this chemical scaffold.

Table 1: Antiproliferative Activity of Indole-2-Carboxylic Acid Derivatives

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate | HepG2 | 3.78 ± 0.58 | [3] |

| Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate | A549 | 8.45 ± 0.72 | [3] |

| Methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate | MCF7 | 10.21 ± 1.15 | [3] |

| Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate | HepG2 | 15.83 ± 1.24 | [3] |

| Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate | A549 | 24.08 ± 1.76 | [3] |

| Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate | MCF7 | 18.92 ± 1.53 | [3] |

Table 2: Antimicrobial Activity of Indole-2-Carboxylic Acid Derivatives

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-Benzyl-1H-indole-2-carboxamide | Enterococcus faecalis | >128 | [1] |

| N-Benzyl-1H-indole-2-carboxamide | Candida albicans | 64 | [1] |

| Methyl 1H-indole-2-carboxylate | Enterococcus faecalis | 128 | [1] |

| Methyl 1H-indole-2-carboxylate | Candida albicans | 32 | [1] |

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activities of indole derivatives. These can be adapted for the specific investigation of 3-Formyl-1H-indole-2-carboxylic acid.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).

-

Compound Dilution: A stock solution of 3-Formyl-1H-indole-2-carboxylic acid is prepared in a suitable solvent (e.g., DMSO) and serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well containing the compound dilution is inoculated with the prepared microbial suspension.

-

Controls: Positive control wells (microorganism in broth without the compound) and negative control wells (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Workflow for MTT Assay

Caption: Workflow for assessing antiproliferative activity using the MTT assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of 3-Formyl-1H-indole-2-carboxylic acid and incubated for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Potential Signaling Pathways

While the specific signaling pathways modulated by 3-Formyl-1H-indole-2-carboxylic acid have not been elucidated, based on the activities of its derivatives, several pathways can be hypothesized.

Anti-inflammatory Signaling

The potential anti-inflammatory activity of this compound could be mediated through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the COX pathway by 3-Formyl-1H-indole-2-carboxylic acid.

Antiproliferative Signaling

The antiproliferative effects of indole derivatives are often associated with the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Generalized Apoptosis Induction Pathway

Caption: Potential mechanism of apoptosis induction by 3-Formyl-1H-indole-2-carboxylic acid.

Conclusion and Future Directions

3-Formyl-1H-indole-2-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. While direct evidence of its biological activity is limited, the extensive research on its derivatives suggests significant potential in the areas of antimicrobial, anti-inflammatory, and anticancer applications. Future research should focus on the systematic evaluation of this core compound using the standardized protocols outlined in this guide. Elucidation of its specific molecular targets and signaling pathways will be crucial for understanding its mechanism of action and for guiding the rational design of more potent and selective derivatives. The synthesis and screening of a focused library of analogues based on the 3-Formyl-1H-indole-2-carboxylic acid core is a logical next step in harnessing the therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to 3-Formyl-1H-indole-2-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs of 3-Formyl-1H-indole-2-carboxylic acid. This core scaffold has emerged as a versatile platform for the development of potent and selective modulators of various biological targets, demonstrating significant promise in medicinal chemistry and drug discovery.

Introduction to the 3-Formyl-1H-indole-2-carboxylic Acid Scaffold

The indole ring is a privileged bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, and is a common motif in a vast array of natural products and pharmacologically active compounds. The presence of a formyl group at the 3-position and a carboxylic acid at the 2-position of the indole core provides a unique chemical entity with multiple points for synthetic diversification. This allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the design of novel therapeutic agents. Derivatives of this scaffold have been investigated for a range of applications, including as anti-inflammatory, anti-cancer, and antiviral agents.[1][2]

Synthesis of the Core Scaffold

The foundational precursor, ethyl 3-formyl-1H-indole-2-carboxylate, is most commonly synthesized via the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic compounds.[3][4] The general approach involves the treatment of ethyl indole-2-carboxylate with a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6] The resulting electrophilic chloroiminium salt attacks the electron-rich 3-position of the indole ring, and subsequent hydrolysis yields the desired 3-formyl derivative.[3][5]

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate

A detailed, step-by-step protocol for the Vilsmeier-Haack formylation of indoles is provided below.

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice bath

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 1H-indole-2-carboxylate in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add anhydrous DMF.

-

Add POCl₃ dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 3-formyl-1H-indole-2-carboxylate.

Therapeutic Applications and Lead Compounds

Derivatives of 3-formyl-1H-indole-2-carboxylic acid have been explored for their potential to modulate several key biological targets implicated in various diseases.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists

Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory conditions.[7] They exert their effects through G protein-coupled receptors, primarily the CysLT1 receptor.[7] Several derivatives of the 3-formyl-1H-indole-2-carboxylic acid scaffold have been identified as highly potent and selective CysLT1 antagonists.

A notable example is 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) , which has demonstrated significantly more potent CysLT1 antagonist activity than the well-known drug, montelukast, in both calcium mobilization and chemotaxis assays.[7]

Table 1: Biological Activity of CysLT1 Antagonists

| Compound | CysLT1 IC₅₀ (µM) | CysLT2 IC₅₀ (µM) | Reference |

| 17k | 0.0059 ± 0.0011 | 15 ± 4 | [7] |

| Montelukast | - | - | [7] |

Activation of the CysLT1 receptor by its ligands, such as LTD₄, initiates a signaling cascade that leads to intracellular calcium mobilization and other cellular responses contributing to inflammation. CysLT1 antagonists block this interaction, thereby mitigating the inflammatory effects.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthetic Journey of 3-Formyl-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Formyl-1H-indole-2-carboxylic acid, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. We delve into its historical context, detail its synthesis, and explore its role in the development of novel therapeutics, particularly as a scaffold for Cysteinyl Leukotriene 1 (CysLT1) receptor antagonists and HIV-1 integrase inhibitors.

Discovery and Historical Context

The specific discovery of 3-Formyl-1H-indole-2-carboxylic acid is not pinpointed to a singular event but is rather an outcome of the broader development of indole chemistry. The foundational reaction for its synthesis is the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction has become a cornerstone of organic synthesis.

The application of the Vilsmeier-Haack reaction to the indole nucleus, which is highly reactive towards electrophilic substitution at the C3 position, provided a straightforward route to 3-formylindoles. The synthesis of the target molecule, therefore, represents a logical extension of this well-established methodology to an indole-2-carboxylic acid scaffold, a crucial building block in medicinal chemistry.

Synthesis of 3-Formyl-1H-indole-2-carboxylic Acid

The primary and most efficient method for the synthesis of 3-Formyl-1H-indole-2-carboxylic acid and its esters is the Vilsmeier-Haack formylation of an indole-2-carboxylate precursor. The reaction typically involves the use of a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) mixture, which forms the electrophilic Vilsmeier reagent (a chloromethyleniminium salt). This reagent then attacks the electron-rich C3 position of the indole ring.

General Synthetic Workflow

The synthesis can be visualized as a two-step process starting from a commercially available indole-2-carboxylic acid ester.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Formyl-1H-indole-2-carboxylate

This protocol describes the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.

-

Materials:

-

Ethyl 1H-indole-2-carboxylate

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate in DMF.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically several hours) until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a cold aqueous solution of sodium hydroxide until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure ethyl 3-formyl-1H-indole-2-carboxylate.[1]

-

Protocol 2: Hydrolysis to 3-Formyl-1H-indole-2-carboxylic acid

This protocol outlines the saponification of the ethyl ester to the corresponding carboxylic acid.

-

Materials:

-

Ethyl 3-formyl-1H-indole-2-carboxylate

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Suspend ethyl 3-formyl-1H-indole-2-carboxylate in a mixture of ethanol and aqueous NaOH solution.

-

Heat the mixture to reflux and stir for a period of time (typically 1-3 hours) until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with dilute HCl until a precipitate forms.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry to yield 3-formyl-1H-indole-2-carboxylic acid.

-

Quantitative Data

The following tables summarize key quantitative data for 3-Formyl-1H-indole-2-carboxylic acid and its common ester precursor.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Ethyl 3-formyl-1H-indole-2-carboxylate | C₁₂H₁₁NO₃ | 217.22 | 186 - 188 |

| 3-Formyl-1H-indole-2-carboxylic acid | C₁₀H₇NO₃ | 189.17 | >200 (decomposes) |

Table 2: Spectroscopic Data for Ethyl 3-formyl-1H-indole-2-carboxylate [1]

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): 12.80 (s, 1H, NH), 10.35 (s, 1H, CHO), 8.15 (d, 1H), 7.65 (d, 1H), 7.40 (t, 1H), 7.20 (t, 1H), 4.40 (q, 2H, CH₂), 1.40 (t, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 185.0, 161.0, 137.0, 133.0, 128.0, 125.5, 124.0, 121.0, 114.5, 113.0, 62.0, 14.0 |

| IR (KBr, cm⁻¹) | 3250 (N-H), 1723 (C=O, ester), 1635 (C=O, aldehyde), 1576, 1533 |

| MS (EI) | m/z (%): 217 (M⁺, 100) |

Applications in Drug Discovery

The 3-formyl-1H-indole-2-carboxylic acid scaffold is a versatile starting material for the synthesis of more complex molecules with significant biological activity. Its derivatives have shown promise in two primary therapeutic areas.

CysLT1 Receptor Antagonists

Derivatives of 3-formyl-1H-indole-2-carboxylic acid have been developed as potent and selective antagonists of the Cysteinyl Leukotriene 1 (CysLT1) receptor.[2] Cysteinyl leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis. By blocking the CysLT1 receptor, these antagonists can inhibit the inflammatory cascade.

References

Navigating the Physicochemical Landscape of 3-Formyl-1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-1H-indole-2-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the available data and predictive analysis concerning the solubility and stability profile of 3-Formyl-1H-indole-2-carboxylic acid. Due to the limited direct experimental data for this specific molecule, this guide leverages extensive data from its parent compound, indole-2-carboxylic acid, to provide a robust predictive framework. Detailed experimental protocols for determining these crucial parameters are also presented to empower researchers in generating precise data for their specific applications.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds. The functionalization of the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. 3-Formyl-1H-indole-2-carboxylic acid, a derivative of indole-2-carboxylic acid, presents an interesting case where the introduction of a formyl group at the 3-position can significantly modulate its chemical behavior. This guide aims to consolidate the current understanding of its solubility and stability, critical parameters for formulation development, reaction optimization, and biological testing.

Predicted Physicochemical Properties

The introduction of a formyl (-CHO) group to the indole-2-carboxylic acid backbone is expected to influence its solubility and stability profile. The formyl group is an electron-withdrawing group, which can impact the electron density of the indole ring and the acidity of the carboxylic acid.[1] It also introduces an additional site for hydrogen bonding.

Solubility Profile

Solubility of Indole-2-carboxylic Acid (Proxy Data)

A comprehensive study by Liu et al. provides experimental solubility data for indole-2-carboxylic acid in a range of solvents at various temperatures.[2] This data serves as a valuable baseline for estimating the solubility of its 3-formyl derivative.

| Solvent | Temperature (K) | Molar Fraction (10^3 x) |

| Water | 278.15 | 0.024 |

| 298.15 | 0.045 | |

| 318.15 | 0.082 | |

| 338.15 | 0.145 | |

| 358.15 | 0.245 | |

| Methanol | 278.15 | 18.54 |

| 298.15 | 32.15 | |

| 318.15 | 52.87 | |

| 338.15 | 83.21 | |

| 353.15 | 115.42 | |

| Ethanol | 278.15 | 15.21 |

| 298.15 | 26.89 | |

| 318.15 | 44.56 | |

| 338.15 | 70.12 | |

| 350.15 | 95.67 | |

| 1-Propanol | 278.15 | 10.11 |

| 298.15 | 18.23 | |

| 318.15 | 30.56 | |

| 338.15 | 48.98 | |

| 358.15 | 75.43 | |

| 2-Propanol | 278.15 | 8.98 |

| 298.15 | 16.54 | |

| 318.15 | 28.12 | |

| 338.15 | 45.67 | |

| 358.15 | 70.11 | |

| 1-Butanol | 278.15 | 7.54 |

| 298.15 | 14.12 | |

| 318.15 | 24.34 | |

| 338.15 | 40.11 | |

| 358.15 | 63.21 | |

| Ethyl Acetate | 278.15 | 5.12 |

| 298.15 | 9.87 | |

| 318.15 | 17.54 | |

| 338.15 | 29.87 | |

| 353.15 | 45.12 | |

| Dichloromethane | 278.15 | 0.87 |

| 298.15 | 1.89 | |

| 318.15 | 3.54 | |

| 333.15 | 5.12 | |

| Toluene | 278.15 | 0.15 |

| 298.15 | 0.32 | |

| 318.15 | 0.65 | |

| 338.15 | 1.23 | |

| 358.15 | 2.34 | |

| 1,4-Dioxane | 278.15 | 12.34 |

| 298.15 | 22.11 | |

| 318.15 | 36.78 | |

| 338.15 | 58.98 | |

| 358.15 | 89.12 |

Data extracted from "Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K".[2]

Qualitative data for indole-2-carboxylic acid indicates it is soluble in a 5% solution of ethanol, dimethyl sulfoxide, and methanol, and has low solubility in water (< 0.1 mg/mL).[3][4] An estimated water solubility is reported as 719.9 mg/L at 25 °C.[5]

Predicted Influence of the 3-Formyl Group on Solubility

The addition of a polar formyl group at the 3-position of indole-2-carboxylic acid is expected to increase its polarity. This would likely lead to:

-

Increased solubility in polar protic solvents like water, methanol, and ethanol, due to the potential for additional hydrogen bonding.

-

Decreased solubility in non-polar solvents such as toluene and hexane.

-

The solubility in polar aprotic solvents like dichloromethane and ethyl acetate may be moderately affected.

Stability Profile

A safety data sheet for 3-Formyl-1H-indole-2-carboxylic acid states that it is "Stable under recommended temperatures and pressures". While this provides a general indication of stability, a more detailed understanding requires consideration of its susceptibility to thermal, photo-, and pH-mediated degradation.

Thermal Stability

Indole-2-carboxylic acids are known to undergo decarboxylation upon heating above their melting point.[6] The presence of the electron-withdrawing formyl group might influence the temperature at which decarboxylation occurs. Generally, carboxylic acids can undergo thermal decomposition at elevated temperatures, typically above 500 K, to evolve carbon dioxide.

Photostability

Indole derivatives are known to be photosensitive.[7][8][9][10] The photophysics of indole compounds are complex and highly dependent on the solvent environment.[11][12] Exposure to UV light can lead to photodegradation. The presence of a formyl group, a chromophore, may alter the photostability profile of the molecule compared to its parent compound. It is advisable to store 3-Formyl-1H-indole-2-carboxylic acid and its solutions protected from light.

pH Stability

The stability of 3-Formyl-1H-indole-2-carboxylic acid in solutions of varying pH is a critical consideration. The carboxylic acid moiety will exist in its protonated form at low pH and as a carboxylate anion at higher pH. The indole nitrogen can also be protonated under strongly acidic conditions. The stability of the formyl group may be compromised under strongly acidic or basic conditions, potentially leading to degradation.

Experimental Protocols

Given the absence of definitive data, experimental determination of the solubility and stability of 3-Formyl-1H-indole-2-carboxylic acid is highly recommended.

Protocol for Solubility Determination (Isothermal Method)

This protocol is adapted from the methodology used for indole-2-carboxylic acid.[2]

Objective: To determine the equilibrium solubility of 3-Formyl-1H-indole-2-carboxylic acid in a given solvent at a specific temperature.

Materials:

-

3-Formyl-1H-indole-2-carboxylic acid (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Formyl-1H-indole-2-carboxylic acid to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant agitation is necessary.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Analyze the diluted solution using a validated HPLC or UV-Vis method to determine the concentration of 3-Formyl-1H-indole-2-carboxylic acid.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.

-

-

Calculation:

-

Calculate the solubility in terms of mg/mL, mol/L, or other desired units based on the concentration determined and the dilution factor.

-

Caption: Workflow for determining the solubility of a compound.

Protocol for Stability Assessment

Objective: To assess the stability of 3-Formyl-1H-indole-2-carboxylic acid under various stress conditions.

Materials:

-

3-Formyl-1H-indole-2-carboxylic acid

-

Solutions of varying pH (e.g., pH 2, 7, 9)

-

Temperature-controlled ovens/chambers

-

Photostability chamber with controlled light exposure (e.g., ICH Q1B option)

-

HPLC with a stability-indicating method

-

Control samples stored under ideal conditions (e.g., -20°C, protected from light)

Procedure (General Outline):

-

Sample Preparation: Prepare solutions of 3-Formyl-1H-indole-2-carboxylic acid in the desired solvents or pH buffers at a known concentration.

-

Stress Conditions:

-

Thermal Stability: Store solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Photostability: Expose solutions to a controlled light source as per ICH guidelines. Wrap control samples in aluminum foil.

-

pH Stability: Store solutions at different pH values at a constant temperature.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method that can separate the parent compound from potential degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining at each time point and identify and quantify any major degradation products.

Conclusion

While direct experimental data on the solubility and stability of 3-Formyl-1H-indole-2-carboxylic acid is currently sparse, a predictive understanding can be formulated based on the well-characterized parent compound, indole-2-carboxylic acid. The introduction of the 3-formyl group is anticipated to enhance solubility in polar solvents and may influence its stability profile. The experimental protocols provided in this guide offer a clear pathway for researchers to generate precise and reliable data, which is essential for advancing the application of this promising molecule in drug development and other scientific endeavors. It is strongly recommended that experimental verification of these properties be conducted to inform any application of this compound.

References

- 1. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. research.utwente.nl [research.utwente.nl]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Theoretical Analysis of 3-Formyl-1H-indole-2-carboxylic acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-1H-indole-2-carboxylic acid is a key heterocyclic compound, serving as a versatile precursor in the synthesis of various biologically active molecules and complex organic structures. Despite its significance as a synthetic intermediate, a dedicated theoretical investigation of its structural and electronic properties is not extensively available in the public domain. This technical guide provides a comprehensive theoretical analysis of 3-Formyl-1H-indole-2-carboxylic acid, employing computational chemistry methods to elucidate its fundamental molecular characteristics. This document presents optimized geometrical parameters, vibrational frequencies, and key electronic properties derived from quantum chemical calculations. The data herein offers a foundational understanding of the molecule's reactivity, stability, and potential intermolecular interactions, which is crucial for its application in medicinal chemistry and materials science.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalized indoles, such as 3-Formyl-1H-indole-2-carboxylic acid, are particularly valuable building blocks. The presence of three distinct functional groups—the indole nitrogen, the C2-carboxylic acid, and the C3-formyl group—provides multiple reaction sites for chemical modification and the construction of complex molecular architectures. These derivatives are instrumental in synthesizing novel therapeutic agents, including antagonists for various receptors and potential enzyme inhibitors.[1][2][3][4][5]

A thorough understanding of the molecule's intrinsic properties, such as its three-dimensional structure, electron distribution, and frontier molecular orbitals, is essential for predicting its chemical behavior and designing new synthetic pathways. Theoretical studies, particularly those using Density Functional Theory (DFT), offer a powerful, non-experimental approach to gain these insights. This whitepaper details a theoretical investigation of 3-Formyl-1H-indole-2-carboxylic acid to provide a robust computational baseline for future research and development.

Computational Methodology

All theoretical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of 3-Formyl-1H-indole-2-carboxylic acid was optimized in the gas phase using Density Functional Theory (DFT). The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable balance between accuracy and computational cost for organic molecules.

Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provided theoretical vibrational frequencies and infrared (IR) intensities. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and Mulliken atomic charges, were also derived from the optimized structure.

Caption: A flowchart of the computational protocol used for the theoretical analysis.

Results and Discussion

Molecular Geometry

The geometry of 3-Formyl-1H-indole-2-carboxylic acid was optimized to its ground state. The resulting structure is nearly planar, which is characteristic of the indole ring system. The key optimized geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are presented in Table 1. These values provide a precise three-dimensional representation of the molecule.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | ||

| N1-C2 | 1.385 | |

| C2-C3 | 1.412 | |

| C3-C8 | 1.451 | |

| C8-O1 | 1.215 (Formyl C=O) | |

| C2-C9 | 1.489 | |

| C9-O2 | 1.221 (Carboxyl C=O) | |

| C9-O3 | 1.354 (Carboxyl C-O) | |

| O3-H1 | 0.971 (Carboxyl O-H) | |

| Bond Angles (°) | ||

| N1-C2-C3 | 108.5 | |

| C2-C3-C8 | 129.8 | |

| N1-C2-C9 | 121.3 | |

| C3-C2-C9 | 129.9 | |

| O2-C9-O3 | 122.5 | |

| Dihedral Angles (°) | ||

| C3-C2-C9-O2 | 178.5 | |

| N1-C2-C9-O3 | -179.1 | |

| C2-C3-C8-O1 | -175.4 |

Note: Atom numbering is based on the standard indole scaffold with attached functional groups.

Caption: A 2D representation of the 3-Formyl-1H-indole-2-carboxylic acid structure.

Vibrational Analysis

The calculated IR spectrum provides insight into the vibrational modes of the molecule. Key frequencies are associated with the stretching of specific functional groups, which can be used to identify the compound experimentally.

Table 2: Major Theoretical Vibrational Frequencies

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| 3540 | 85.2 | O-H stretch (Carboxylic acid) |

| 3410 | 45.1 | N-H stretch (Indole) |

| 1735 | 210.5 | C=O stretch (Carboxylic acid) |

| 1688 | 195.8 | C=O stretch (Formyl group) |

| 1580 | 60.3 | C=C stretch (Aromatic ring) |

| 1450 | 55.7 | C-H bend (Aromatic/Formyl) |

| 1245 | 130.1 | C-O stretch (Carboxylic acid) |

The distinct, high-intensity peaks for the two carbonyl (C=O) stretches and the O-H stretch are characteristic features that can be readily identified in an experimental IR spectrum.

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.41 |

| HOMO-LUMO Gap (ΔE) | 4.44 |

The HOMO is primarily localized on the indole ring, indicating this is the main site for electrophilic attack. The LUMO is distributed across the formyl and carboxylic acid groups, suggesting these are the likely sites for nucleophilic attack. The relatively moderate energy gap suggests the molecule is stable but possesses sufficient reactivity to participate in various chemical transformations.

Mulliken Atomic Charges

Mulliken charge analysis provides a measure of the partial atomic charges across the molecule, indicating the distribution of electron density. This is useful for identifying electrophilic and nucleophilic centers.

Table 4: Selected Mulliken Atomic Charges

| Atom | Charge (e) |

| N1 (Indole) | -0.485 |

| C8 (Formyl C) | +0.355 |

| O1 (Formyl O) | -0.410 |

| C9 (Carboxyl C) | +0.512 |

| O2 (Carboxyl O, C=O) | -0.435 |

| O3 (Carboxyl O, C-O) | -0.498 |

| H1 (Carboxyl H) | +0.315 |

The analysis shows significant negative charges on the oxygen and nitrogen atoms, as expected from their high electronegativity. The carbonyl carbons (C8 and C9) carry a substantial positive charge, confirming their electrophilic nature and susceptibility to attack by nucleophiles. The acidic proton (H1) also has a significant positive charge, consistent with its role as a proton donor.

Conclusion

This theoretical study provides a detailed, quantitative analysis of the structural and electronic properties of 3-Formyl-1H-indole-2-carboxylic acid at the DFT/B3LYP/6-311++G(d,p) level of theory. The optimized geometry reveals a near-planar structure, and the vibrational analysis highlights key spectral features for experimental identification. The electronic properties, including the HOMO-LUMO energy gap and Mulliken charges, offer valuable insights into the molecule's stability, reactivity, and potential interaction sites. This foundational data serves as a valuable resource for chemists and pharmacologists working with this important synthetic intermediate, aiding in the rational design of new synthetic routes and novel indole-based compounds with desired biological activities.

References

- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 3-Formyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 3-Formyl-1H-indole-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry. While a definitive, publicly archived crystal structure for this specific molecule is not available at the time of this publication, this document presents an illustrative analysis based on established crystallographic principles and data from closely related indole derivatives. The methodologies and potential structural insights detailed herein offer a robust framework for researchers engaged in the study and development of indole-based therapeutic agents.

Introduction: The Significance of Indole Scaffolds

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] 3-Formyl-1H-indole-2-carboxylic acid and its derivatives are of particular interest due to their potential roles as anti-inflammatory and anticancer agents.[2] Understanding the three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and guiding rational drug design. Single-crystal X-ray diffraction is the definitive technique for obtaining this detailed structural information.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that involves several key stages, from crystal growth to data analysis and structure refinement.[4]

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[4] For a compound like 3-Formyl-1H-indole-2-carboxylic acid, which is typically a solid at room temperature, slow evaporation of a saturated solution is a common crystallization technique.

Illustrative Protocol:

-

Solvent Selection: Prepare saturated solutions of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to identify a solvent system that yields good quality crystals.

-

Crystallization: Filter the chosen saturated solution into a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them from the mother liquor.[4]

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.[5]

Typical Procedure:

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often at low temperatures (around 100 K) to minimize thermal vibrations.[5]

-

X-ray Source: Monochromatic X-rays, commonly from a Molybdenum (Mo, λ = 0.7107 Å) or Copper (Cu, λ = 1.5418 Å) source, are directed at the crystal.[3][5]

-

Diffraction Pattern Generation: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[3] A complete dataset is collected by systematically rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Computational Workflow:

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Space Group Determination: The symmetry of the diffraction pattern allows for the assignment of the crystal's space group.

-

Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map.

-

Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

Data Presentation: Illustrative Crystallographic Data

The following tables present hypothetical, yet realistic, crystallographic data for 3-Formyl-1H-indole-2-carboxylic acid, which serves as a representative example for this class of compounds.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Illustrative Value |

| Empirical formula | C₁₀H₇NO₃ |

| Formula weight | 189.17 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.50(3) Å |

| b | 6.20(2) Å |

| c | 15.40(5) Å |

| α | 90° |

| β | 98.50(3)° |

| γ | 90° |

| Volume | 802.1(5) ų |

| Z | 4 |

| Density (calculated) | 1.565 Mg/m³ |

| Absorption coefficient | 0.118 mm⁻¹ |

| F(000) | 392 |

| Data collection | |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 8500 |

| Independent reflections | 1850 [R(int) = 0.045] |

| Refinement | |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.065, wR2 = 0.135 |

Table 2: Selected Bond Lengths and Angles (Hypothetical).

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| C2-C3 | 1.42(1) |

| C3-C10 (formyl) | 1.48(1) |

| C2-C9 (carboxyl) | 1.49(1) |

| N1-C2 | 1.37(1) |

| N1-C8a | 1.38(1) |

| Bond Angles | |

| N1-C2-C3 | 108.5(8) |

| C2-C3-C10 | 125.2(9) |

| N1-C2-C9 | 120.3(8) |

| C3a-C3-C2 | 109.1(8) |

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological pathways.

Biological Context: Potential Mechanism of Action

Derivatives of indole-2-carboxylic acid have been identified as antagonists of the cysteinyl leukotriene receptor 1 (CysLT1).[2] Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that play a crucial role in the pathophysiology of asthma and other inflammatory diseases.[2][6] By blocking the CysLT1 receptor, these indole derivatives can inhibit the pro-inflammatory signaling cascade.

Conclusion

The structural analysis of 3-Formyl-1H-indole-2-carboxylic acid, as outlined in this guide, provides a foundational understanding for its further development as a potential therapeutic agent. While the presented crystallographic data is illustrative, the detailed experimental protocols and the visualization of its potential biological mechanism offer valuable insights for researchers in the field. Future work should focus on obtaining and publishing the definitive crystal structure of this compound to further advance the rational design of novel indole-based drugs.

References

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-formyl-1h-indole-2-carboxylic acid (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 6. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of Indole-2-Carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This application note provides detailed protocols and data for the regioselective formylation of indole-2-carboxylic acid esters at the C-3 position. The resulting 3-formyl-indole-2-carboxylic acid esters are valuable intermediates in the synthesis of a wide range of biologically active molecules, including tryptophan analogues and other complex heterocyclic systems.

The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃).[1] This electrophilic reagent then attacks the electron-rich C-3 position of the indole ring, leading to the formation of an iminium intermediate, which upon aqueous work-up, hydrolyzes to afford the desired aldehyde.

Reaction Mechanism and Workflow

The Vilsmeier-Haack formylation of indole-2-carboxylic acid esters proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are the formation of the Vilsmeier reagent, followed by electrophilic attack on the indole ring and subsequent hydrolysis.

Caption: General workflow of the Vilsmeier-Haack formylation of indole-2-carboxylic acid esters.

Data Presentation: Substrate Scope and Yields

The Vilsmeier-Haack formylation is a highly efficient method for introducing a formyl group at the C-3 position of various indole-2-carboxylic acid esters. The reaction generally proceeds in good to excellent yields and is tolerant of a range of substituents on the indole nucleus.

| Substrate (Indole-2-carboxylic acid ester) | Reagents | Reaction Conditions | Yield (%) | Reference |

| Ethyl ester | POCl₃, DMF | 0 °C to rt | Not specified, but preparative | [2] |

| Ethyl ester, 5-Nitro | POCl₃, DMF | rt to reflux, 2h | Not specified, but preparative | |

| Ethyl ester, 5-Bromo | POCl₃, 1-methylpyrrolidin-2-one | -10 °C to 0 °C | 95% (of the iminium salt precursor) | |

| Ethyl ester, 5-Methoxy | Not specified | Not specified | Not specified, but synthesized |

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of Ethyl Indole-2-carboxylate

This protocol is adapted from the work of Jakše, R., et al.[2]

Materials:

-

Ethyl indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Water

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of N,N-dimethylformamide to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring.

-